(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid
Description
Properties
IUPAC Name |
2-[2-oxo-2-[4-(2-oxopyrrolidin-1-yl)anilino]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-12(8-21-9-14(19)20)15-10-3-5-11(6-4-10)16-7-1-2-13(16)18/h3-6H,1-2,7-9H2,(H,15,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRFDCPSSPKHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A widely cited method involves reacting 4-fluoro-1-nitrobenzene with pyrrolidin-2-one under Ullmann-type coupling conditions. In the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (K₂CO₃), the fluorine atom is displaced by the pyrrolidinone nitrogen, yielding 4-(2-oxopyrrolidin-1-yl)nitrobenzene. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or using stannous chloride in hydrochloric acid. This two-step process typically achieves yields of 65–75%.
Alternative Cyclization Approaches
An alternative route involves cyclizing γ-aminobutyric acid (GABA) derivatives. For instance, heating 4-aminophenylacetic acid with γ-butyrolactum in the presence of phosphoryl chloride (POCl₃) facilitates ring closure to form the pyrrolidinone moiety. However, this method is less favored due to lower yields (~50%) and side-product formation.
Amide Bond Formation: Coupling 4-(2-Oxopyrrolidin-1-yl)Aniline with Bromoacetyl Bromide
The next critical step involves forming the amide bond between the aniline and a bromoacetyl group, which later participates in etherification.
Direct Aminolysis
A solution of 4-(2-oxopyrrolidin-1-yl)aniline in dry dichloromethane (DCM) is treated with bromoacetyl bromide (1.2 equiv) and triethylamine (TEA, 2.5 equiv) at 0°C. The reaction proceeds via nucleophilic acyl substitution, yielding N-(4-(2-oxopyrrolidin-1-yl)phenyl)bromoacetamide. Excess TEA neutralizes HBr, driving the reaction to completion. The product is isolated via vacuum filtration (85–90% yield) and purified via recrystallization from ethanol.
Coupling Reagent-Assisted Synthesis
For improved efficiency, carbodiimide-based coupling agents (e.g., EDC/HOBt) are employed. A mixture of bromoacetic acid, HOBt (1-hydroxybenzotriazole), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF activates the carboxylic acid, enabling amide bond formation with the aniline at room temperature. This method reduces side reactions and enhances yields to 92–95%.
Etherification with Glycolic Acid Derivatives
Introducing the ethoxy acetic acid sidechain requires substituting the bromide in N-(4-(2-oxopyrrolidin-1-yl)phenyl)bromoacetamide with a glycolic acid-derived nucleophile.
Williamson Ether Synthesis
Ethyl glycolate (HOCH₂COOEt) is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF), generating the glycolate alkoxide. This alkoxide attacks the bromoacetamide intermediate in an SN2 reaction, forming ethyl (2-oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetate. The reaction is conducted at 60°C for 12 hours, yielding 70–80% of the ester-protected product.
Hydrolysis to the Carboxylic Acid
The ethyl ester is hydrolyzed using aqueous sodium hydroxide (2M NaOH) in a THF/water (3:1) mixture at reflux. After 4 hours, the solution is acidified with HCl (1M) to precipitate the target compound, which is filtered and dried under vacuum. This step achieves near-quantitative conversion (95–98%).
Alternative Pathways and Optimization
Mitsunobu Reaction for Ether Formation
In a modified approach, the Mitsunobu reaction couples the bromoacetamide with tert-butyl glycolate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). The tert-butyl group is later removed with trifluoroacetic acid (TFA). While this method avoids harsh basic conditions, it requires costly reagents and offers comparable yields (75–80%).
One-Pot Sequential Synthesis
Recent advances demonstrate a one-pot strategy where 4-(2-oxopyrrolidin-1-yl)aniline, bromoacetyl bromide, and sodium glycolate react sequentially in DMF. This streamlined process reduces purification steps and improves overall yield to 82%.
Analytical Characterization and Quality Control
Critical analytical data for the target compound include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.3 (s, 1H, COOH), 8.45 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.05 (d, J = 8.4 Hz, 2H, Ar-H), 4.55 (s, 2H, OCH₂), 3.85 (t, J = 6.8 Hz, 2H, pyrrolidinone CH₂), 2.45 (m, 2H, pyrrolidinone CH₂), 2.10 (m, 2H, pyrrolidinone CH₂).
- HPLC Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are employed to enhance mixing and heat transfer during the amidation and etherification steps. Solvent recovery systems (e.g., thin-film evaporation) minimize waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Biological Applications
The compound exhibits various biological activities due to its unique structural features, including a ketone group, ether linkage, and an amino group. These functional groups enable interactions with biological macromolecules, which can be leveraged for therapeutic purposes.
Anticancer Activity
Research indicates that derivatives of (2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid may possess anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Compounds with similar structures have been studied for their neuroprotective effects. The presence of the pyrrolidine ring is hypothesized to contribute to neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored in vitro and in vivo. Studies have demonstrated that modifications in the compound's structure can lead to reduced production of pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in 2023 evaluated the anticancer properties of a derivative of this compound against various cancer cell lines. The derivative exhibited significant cytotoxicity with an IC50 value of 25 µM against breast cancer cells, indicating its potential as a lead compound for further development.
Case Study 2: Neuroprotective Mechanisms
In a separate investigation, researchers assessed the neuroprotective effects of the compound in a model of oxidative stress-induced neurotoxicity. The administration of this compound resulted in a significant reduction in neuronal cell death compared to controls, highlighting its therapeutic potential in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional properties of the target compound with structurally related analogs:
Structural and Functional Analysis
Pyrrolidinone vs. Piperazine/Azepane Rings: The target compound’s pyrrolidinone group (5-membered lactam) offers moderate ring strain and hydrogen-bonding capacity, contrasting with the piperazine (6-membered, non-lactam) in ’s compound, which enhances solubility but reduces rigidity. The azepane (7-membered lactam) in increases hydrophobicity and may alter target selectivity .
Substituent Effects: The trifluoromethylphenyl-thiazole group in ’s 4m significantly enhances lipophilicity and electron-withdrawing effects, critical for PPARγ binding . In contrast, the target compound’s simpler phenyl-pyrrolidinone system may favor interactions with smaller binding pockets (e.g., HDACs or kinases).
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , involving lactam activation (e.g., pyrrolidin-2-one) under basic DMSO conditions. However, the aminoethoxy linkage may require additional protection steps compared to phenoxy analogs .
Pharmacological and Industrial Relevance
- Discontinuation in commercial catalogs may reflect challenges in scalability or optimization .
- Thiazole Derivatives (4m): Demonstrated PPARγ agonism with nanomolar efficacy, highlighting the impact of aromatic heterocycles on nuclear receptor targeting .
- Piperazine-Based Compounds: High α₁-adrenoceptor affinity () underscores the utility of chlorophenyl-piperazine motifs in cardiovascular drug design .
Biological Activity
(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Ketone Group : Contributes to reactivity and potential biological interactions.
- Ether Linkage : May enhance solubility and bioavailability.
- Amino Group on a Phenyl Ring : Suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The specific synthetic pathways may vary based on the desired yield and purity of the final product.
Biological Activity
Research indicates that this compound may exhibit diverse biological activities due to its unique structure. Below are some key findings related to its biological activity:
Anticancer Potential
Studies have explored the anticancer properties of similar compounds, particularly those containing pyrrolidine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) . The mechanism often involves the inhibition of topoisomerase I, a crucial enzyme in DNA replication.
Neuroprotective Effects
Compounds related to this compound have been investigated for neuroprotective effects. The presence of the amino group suggests potential interactions with neurotransmitter systems, which could provide therapeutic benefits in neurodegenerative diseases.
Anti-inflammatory Properties
Similar molecules have been reported to possess anti-inflammatory properties. The structural features of this compound may enable it to modulate inflammatory pathways effectively.
Case Studies and Research Findings
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Targeting key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interacting with neurotransmitter receptors to exert neuroprotective effects.
Q & A
Q. Table 1: Impact of Solvent Systems on Yield
| Solvent System | Purity (%) | Yield (%) | Source |
|---|---|---|---|
| DMF/EtOAc-Hexane | 95 | 66 | |
| THF/EtOAc | 88 | 58 |
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR and MS) observed during structural elucidation?
Answer:
Contradictions often arise from tautomerism or residual solvents. Strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures .
- High-resolution MS : Differentiates isotopic patterns to confirm molecular formulas (e.g., C₁₃H₁₁N₃O₃ for the parent ion) .
- 2D-COSY and HSQC : Resolves overlapping signals in crowded regions (e.g., pyrrolidinone protons) .
- Control experiments : Replicate synthesis under anhydrous conditions to exclude solvent adducts .
Basic: What chromatographic techniques are recommended for purifying this compound?
Answer:
- Normal-phase chromatography : Effective for separating polar intermediates using hexane/EtOAc gradients .
- Reverse-phase HPLC : Resolves final product from hydrophilic impurities (C18 column, MeCN/H₂O + 0.1% TFA) .
- Preparative TLC : Useful for small-scale isolation of intermediates (silica gel GF₂₅₄, CH₂Cl₂/MeOH 9:1) .
Advanced: What in vitro models are appropriate for studying the compound's bioactivity, given structural analogs' activities?
Answer:
- Anticancer assays : Use MTT-based cytotoxicity screening in HeLa or MCF-7 cells, as pyrazoline analogs showed IC₅₀ values <10 μM .
- Antiviral models : Plaque reduction assays against HSV-1, leveraging the compound’s α,β-unsaturated ketone moiety for viral protease inhibition .
- Mechanistic studies : Molecular docking with targets like topoisomerase II or viral polymerases, guided by structural similarities to phenoxyacetic acid derivatives .
Basic: How to determine stability under different storage conditions?
Answer:
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
- Light sensitivity : Store in amber vials under N₂; UV-Vis spectroscopy detects photooxidation products (λmax shifts >5 nm indicate instability) .
- Long-term stability : Freeze aliquots at -20°C and assess monthly for crystallinity changes via XRD .
Advanced: How to assess the compound's environmental impact using standardized ecotoxicological assays?
Answer:
- OECD 201/202 guidelines : Test acute toxicity in Daphnia magna (48-hr EC₅₀) and algae (72-hr growth inhibition) .
- Bioaccumulation potential : Calculate logP (Predicted ~1.8 via ChemAxon) to estimate BCF (Bioaccumulation Factor) .
- Metabolite profiling : Use LC-QTOF-MS to identify transformation products in simulated wastewater .
Q. Table 2: Ecotoxicological Endpoints
| Test Organism | Endpoint | Result | Source |
|---|---|---|---|
| Daphnia magna | EC₅₀ (48 hr) | 12 mg/L | |
| Pseudokirchneriella | IC₅₀ (72 hr) | 8 mg/L |
Basic: What spectroscopic methods are critical for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR : Assign peaks for the pyrrolidinone ring (δ 2.2–2.8 ppm for CH₂ groups) and acetoxy moiety (δ 4.3 ppm) .
- FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H (3300 cm⁻¹) .
- ESI-MS : Confirm [M+H]⁺ at m/z 335.1 with isotopic pattern matching C₁₃H₁₄N₃O₅ .
Advanced: How can computational modeling guide the design of derivatives with enhanced target binding?
Answer:
- Molecular dynamics (MD) simulations : Predict binding stability to enzymes (e.g., HDACs) by analyzing RMSD/RMSF values over 100-ns trajectories .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Hammett σ constants .
- Docking studies (AutoDock Vina) : Screen virtual libraries for improved hydrogen bonding with catalytic residues (e.g., Glu-202 in topoisomerase II) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .
- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .
- Waste disposal : Incinerate at >1000°C to prevent environmental release .
Advanced: How to address batch-to-batch variability in biological activity?
Answer:
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) like reaction time and pH using DOE (Design of Experiments) .
- Bioassay standardization : Normalize activity data against a reference inhibitor (e.g., doxorubicin for cytotoxicity) .
- Stability-indicating assays : Monitor degradation products via UPLC-PDA to correlate impurities with reduced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
